![molecular formula C20H42O2Sn B14598872 Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane CAS No. 61266-54-4](/img/structure/B14598872.png)
Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[2-(3,3-dimethyloxiran-2-yl)-2-methylpropoxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a complex organic moiety. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[2-(3,3-dimethyloxiran-2-yl)-2-methylpropoxy]stannane typically involves the reaction of tributylstannyl chloride with an appropriate epoxide derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. Common solvents used include tetrahydrofuran (THF) and dichloromethane, with the reaction temperature maintained at low to moderate levels to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated systems for solvent handling, temperature control, and product isolation is common in industrial settings to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl[2-(3,3-dimethyloxiran-2-yl)-2-methylpropoxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The butyl groups can be substituted with other organic moieties under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Tributyl[2-(3,3-dimethyloxiran-2-yl)-2-methylpropoxy]stannane has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of tributyl[2-(3,3-dimethyloxiran-2-yl)-2-methylpropoxy]stannane involves its interaction with various molecular targets. The tin atom in the compound can form bonds with different organic and inorganic species, facilitating various chemical transformations. The pathways involved include radical formation and electron transfer processes, which are crucial for its reactivity in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinyl tributyltin: An organotin compound with a vinyl group instead of the epoxide moiety.
Trimethyl(tributylstannyl)silane: Contains a trimethylsilyl group in place of the epoxide moiety.
Uniqueness
Tributyl[2-(3,3-dimethyloxiran-2-yl)-2-methylpropoxy]stannane is unique due to the presence of the epoxide ring, which imparts specific reactivity and stability to the compound. This makes it particularly useful in certain organic synthesis applications where other organotin compounds may not be as effective .
Eigenschaften
CAS-Nummer |
61266-54-4 |
|---|---|
Molekularformel |
C20H42O2Sn |
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
tributyl-[2-(3,3-dimethyloxiran-2-yl)-2-methylpropoxy]stannane |
InChI |
InChI=1S/C8H15O2.3C4H9.Sn/c1-7(2,5-9)6-8(3,4)10-6;3*1-3-4-2;/h6H,5H2,1-4H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI-Schlüssel |
MGZVBOVAFDKIBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OCC(C)(C)C1C(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



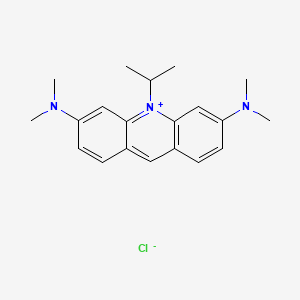
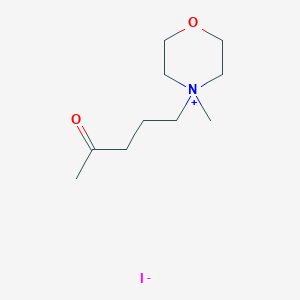
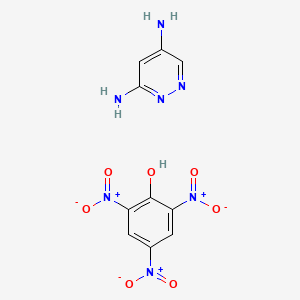
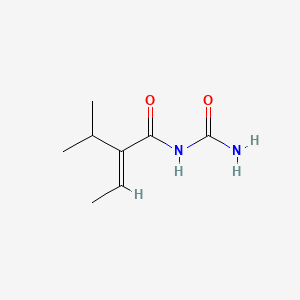


![1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14598848.png)

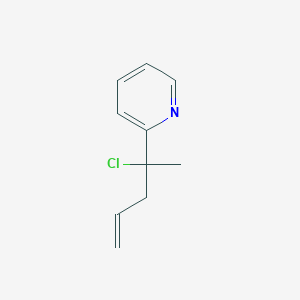
![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)



